molecular formula C24H27N3O2S2 B13813179 1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B13813179
M. Wt: 453.6 g/mol
InChI Key: WKVZDDZHIOADHB-HKWRFOASSA-N
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Description

1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a benzothiazole moiety, a cyclohexene ring, and a dihydropyrimidine core

Preparation Methods

The synthesis of 1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized via a Diels-Alder reaction involving a diene and a dienophile.

    Dihydropyrimidine Core Formation: The dihydropyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a fluorescent probe due to its unique structure and electronic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets and pathways within biological systems. The benzothiazole moiety may interact with specific enzymes or receptors, leading to changes in cellular processes. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include:

    Benzothiazole Derivatives: Compounds with similar benzothiazole moieties, which may have similar electronic properties and biological activities.

    Cyclohexene Derivatives: Compounds with cyclohexene rings, which may have similar structural features and reactivity.

    Dihydropyrimidine Derivatives:

The uniqueness of this compound lies in its combination of these three distinct structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C24H27N3O2S2

Molecular Weight

453.6 g/mol

IUPAC Name

1,3-diethyl-5-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C24H27N3O2S2/c1-4-25-18-12-7-8-13-19(18)31-20(25)15-16-10-9-11-17(14-16)21-22(28)26(5-2)24(30)27(6-3)23(21)29/h7-8,12-15H,4-6,9-11H2,1-3H3/b20-15-

InChI Key

WKVZDDZHIOADHB-HKWRFOASSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=CC(=C4C(=O)N(C(=S)N(C4=O)CC)CC)CCC3

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC(=C4C(=O)N(C(=S)N(C4=O)CC)CC)CCC3

Origin of Product

United States

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